molecular formula C16H25Cl2N3O B2709059 N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride CAS No. 2320602-10-4

N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride

Cat. No. B2709059
CAS RN: 2320602-10-4
M. Wt: 346.3
InChI Key: HJVJWTUMAPMNMJ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride” is a chemical compound with the molecular formula C29H31Cl2N3O2 . It is a solid substance and should be stored in a dry environment at 2-8°C .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, a related study discusses the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 524.49 . It is a solid substance and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Antimycobacterial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of piperazine-based anti-TB molecules provides insights into designing safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).

Pharmacological Properties of Arylpiperazine Derivatives

Arylpiperazine derivatives are known for their treatment potential in depression, psychosis, or anxiety. Their pharmacological actions often involve serotonin receptor effects, though some interact with other neurotransmitter receptors. Despite their therapeutic use, the metabolic pathways leading to 1-aryl-piperazines and their impact on pharmacological efficacy and safety are critical areas of study (Caccia, 2007).

DNA Interaction and Inhibitors

Hoechst 33258 and its analogs, known for binding to the minor groove of double-stranded DNA, are instrumental in understanding DNA interaction mechanisms. These insights are vital for the development of radioprotectors, topoisomerase inhibitors, and agents for chromosome and nuclear staining in plant cell biology (Issar & Kakkar, 2013).

Therapeutic Uses of Piperazine Derivatives

The versatility of piperazine as a core structure in medicinal chemistry is highlighted by its inclusion in drugs across a spectrum of therapeutic areas. Modifications to the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, pointing to the broad utility of piperazine derivatives in drug discovery (Rathi et al., 2016).

Anxiolytic-like Activity

Novel N-cycloalkyl-N-benzoylpiperazine derivatives have shown potential anxiolytic-like properties in pharmacological evaluations, suggesting a promising avenue for the development of new anxiolytic drugs. Their mechanisms of action, particularly those mediated by the opioid system, offer insights into novel therapeutic targets (Strub et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Protective gloves/protective clothing/eye protection/face protection should be used .

Future Directions

While specific future directions for “N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride” were not found, a related study discusses the need for new and effective anti-TB drugs . The study suggests that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .

properties

IUPAC Name

N-cyclopentyl-3-piperazin-1-ylbenzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16(18-14-5-1-2-6-14)13-4-3-7-15(12-13)19-10-8-17-9-11-19;;/h3-4,7,12,14,17H,1-2,5-6,8-11H2,(H,18,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVJWTUMAPMNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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